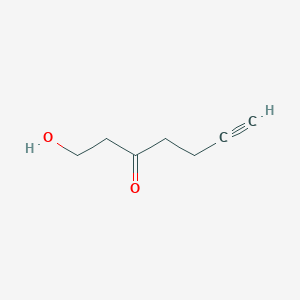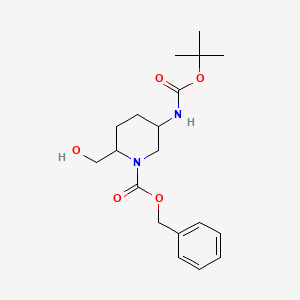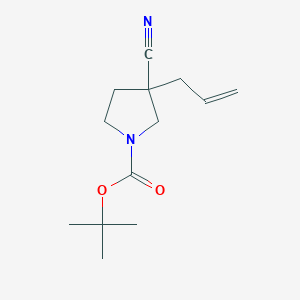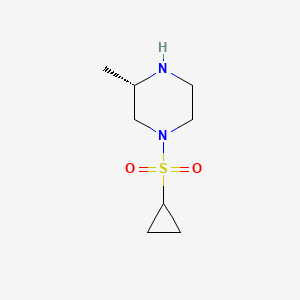
(3S)-1-(cyclopropanesulfonyl)-3-methylpiperazine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Metabolic Pathways and Biochemical Processes
(3S)-1-(cyclopropanesulfonyl)-3-methylpiperazine and related compounds have been implicated in various metabolic and biochemical pathways. For instance, Richmond (1986) studied the incorporation of methylsulfonylmethane sulfur into serum proteins, highlighting the biological significance of sulfur-containing compounds in essential amino acids and potentially indicating a role in sulfur metabolism Richmond, 1986. Magnuson, Appleton, and Ames (2007) analyzed the pharmacokinetics and distribution of [35S]methylsulfonylmethane in rats, suggesting efficient absorption, distribution, and complete excretion of similar compounds Magnuson et al., 2007.
Neuroprotective and Anticonvulsant Properties
Compounds structurally related to (3S)-1-(cyclopropanesulfonyl)-3-methylpiperazine have demonstrated potential neuroprotective and anticonvulsant properties. Skolnick et al. (1989) found that 1-aminocyclopropanecarboxylates, a structurally related compound, effectively blocked N-methyl-D-aspartate induced convulsions, hinting at its utility in treating neuropathologies associated with excessive activation of N-methyl-D-aspartate receptor-coupled cation channels Skolnick et al., 1989.
Gastrointestinal Protection and Anti-Inflammatory Effects
The related compound, methylsulfonylmethane, has been studied for its protective effects against various disorders, including gastrointestinal damage and inflammation. Amirshahrokhi, Bohlooli, and Chinifroush (2011) and Amirshahrokhi and Khalili (2017) both reported on the protective effects of methylsulfonylmethane against experimental colitis and gastric mucosal injury in rats, suggesting anti-inflammatory and antioxidant properties Amirshahrokhi et al., 2011; Amirshahrokhi & Khalili, 2017.
Potential Antispasmodic and Analgesic Effects
Research by Kane et al. (1994) on 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles, structurally similar to (3S)-1-(cyclopropanesulfonyl)-3-methylpiperazine, indicated selective antagonism of strychnine-induced convulsions, pointing towards potential antispasmodic and analgesic applications Kane et al., 1994.
Propiedades
IUPAC Name |
(3S)-1-cyclopropylsulfonyl-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-7-6-10(5-4-9-7)13(11,12)8-2-3-8/h7-9H,2-6H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZFARXELQZEDC-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)S(=O)(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-(cyclopropanesulfonyl)-3-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



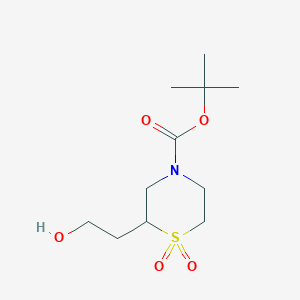
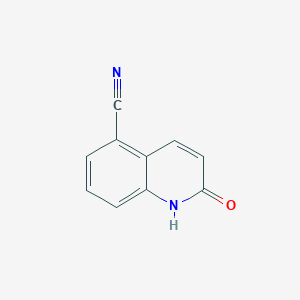
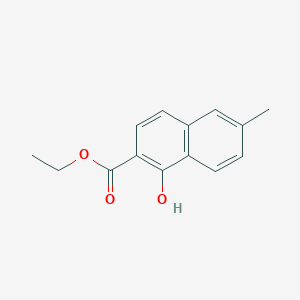

![3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409466.png)
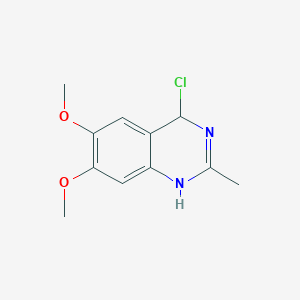
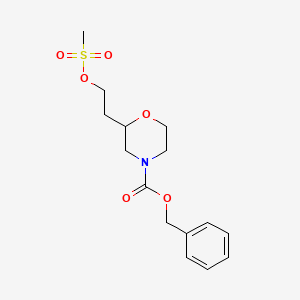
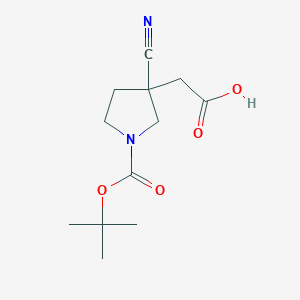
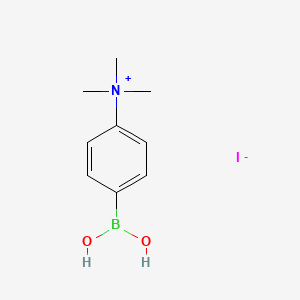
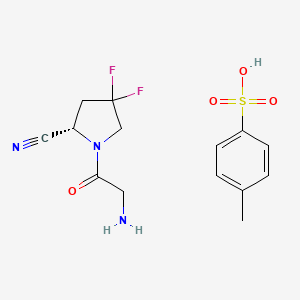
![(R)-4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409479.png)
